7-Methoxynaphthalen-2-amine

Vue d'ensemble

Description

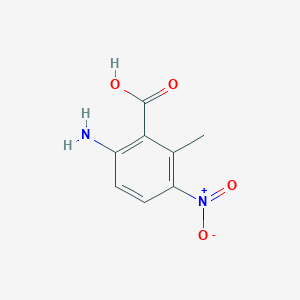

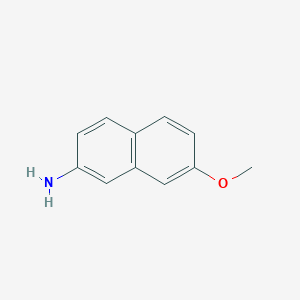

7-Methoxynaphthalen-2-amine is a chemical compound with the molecular formula C11H11NO and a molecular weight of 173.21 . It is used in various scientific research and has shown promising properties for drug development and organic synthesis.

Synthesis Analysis

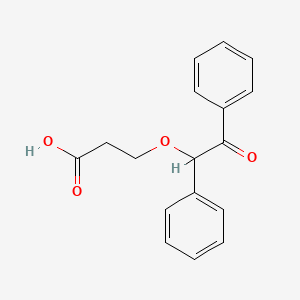

The synthesis of 7-Methoxynaphthalen-2-amine involves several steps. One method involves reacting 7-ethoxynaphthalene-2-amine with chloroethylacetate in methanol. This compound is then reacted with thiosemicarbazide in absolute methanol-water to give 2-(2-(7-methoxynaphthalen-2-ylamino) acetyl) hydrazine carbothioamide . Another method involves a reaction between 2,2-diphenylethan-1-amine and naproxen to obtain N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide .Molecular Structure Analysis

The molecular structure of 7-Methoxynaphthalen-2-amine consists of a naphthalene ring with a methoxy group at the 7th position and an amine group at the 2nd position .Chemical Reactions Analysis

Amines, including 7-Methoxynaphthalen-2-amine, can undergo a variety of reactions. They can be alkylated by reaction with a primary alkyl halide. Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Physical And Chemical Properties Analysis

7-Methoxynaphthalen-2-amine has a melting point of 157℃ and a predicted boiling point of 347.4±15.0 °C. It has a predicted density of 1.156±0.06 g/cm3 and a predicted pKa of 4.07±0.10 .Applications De Recherche Scientifique

Anticancer Activities

A study by Liu et al. (2020) focused on a series of compounds related to 7-Methoxynaphthalen-2-amine, which showed moderate to high antiproliferative activity against cancer cell lines. Specifically, they found that these compounds inhibited tubulin polymerization and induced cell cycle arrest and apoptosis in MCF-7 cell lines (Liu, Wang, Peng, & Li, 2020).

Synthesis and Characterization

H. Ai (2008) synthesized and characterized 4-(6-Methoxynaphthalen-2-yl)-2-benzyliminothiazole, derived from 7-Methoxynaphthalen-2-amine. The study provided insights into the structural properties of these compounds through NMR, IR, and elemental analysis (Ai, 2008).

Catalytic Applications

Yadav and Salunke (2013) explored the use of 7-Methoxynaphthalen-2-amine derivatives in catalysis, specifically in the methylation of 2-naphthol using dimethyl carbonate. They found that certain catalysts could achieve high conversion and selectivity towards 2-methoxynaphthalene, a key intermediate in pharmaceutical production (Yadav & Salunke, 2013).

Zeolite Catalysis

In the field of zeolite catalysis, Botella, Corma, and Sastre (2001) studied the acylation of 2-methoxynaphthalene with acetic anhydride using a specific zeolite, finding that it offered better selectivity to certain naphthalene derivatives, important in industrial chemical processes (Botella, Corma, & Sastre, 2001).

Naproxen Derivative Synthesis

Manolov, Ivanov, and Bojilov (2021) synthesized a naproxen derivative using 7-Methoxynaphthalen-2-amine, providing a new perspective on the synthesis of pharmaceutical compounds (Manolov, Ivanov, & Bojilov, 2021).

Chiral Recognition and Resolution

Takayoshi, Kobayashi, and Saigo (2005) reported on the synthesis of enantiopure 6-methoxynaphthalene derivatives, demonstrating their application in chiral recognition and resolution, important in the development of asymmetric synthesis methods (Takayoshi, Kobayashi, & Saigo, 2005).

Crystallography and Structure Analysis

Singh (2013) carried out the synthesis and crystallographic analysis of a compound involving 7-methoxynaphthalene, contributing to the understanding of molecular structures in organic chemistry (Singh, 2013).

Mécanisme D'action

Target of Action

7-Methoxynaphthalen-2-amine is a key component in the synthesis of the anti-depressant agent Agomelatine . Agomelatine is a melatonin receptor agonist, which combines melatonin MT1 and MT2 agonist properties with serotoninergic 5-HT2C antagonist effect .

Mode of Action

The compound interacts with its targets, the melatonin MT1 and MT2 receptors, and the serotoninergic 5-HT2C receptor . This unique mechanism of action allows Agomelatine to exert its anti-depressant effects .

Biochemical Pathways

It is known that the compound plays a role in the synthesis of agomelatine, which affects melatonin and serotonin pathways .

Result of Action

As a component in the synthesis of agomelatine, it contributes to the drug’s anti-depressant effects .

Propriétés

IUPAC Name |

7-methoxynaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h2-7H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJRPPBXHGGSZIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC(=C2)N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80564918 | |

| Record name | 7-Methoxynaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92287-46-2 | |

| Record name | 7-Methoxynaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

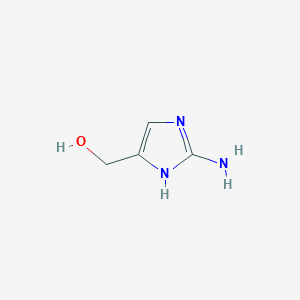

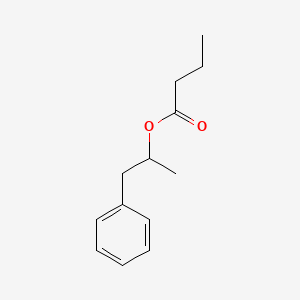

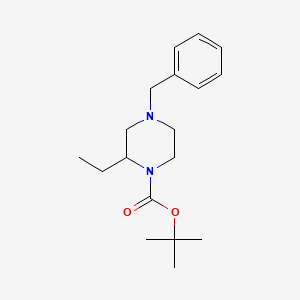

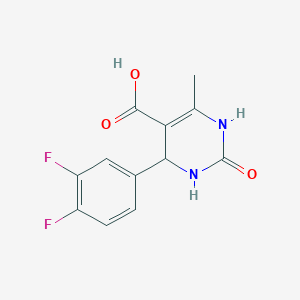

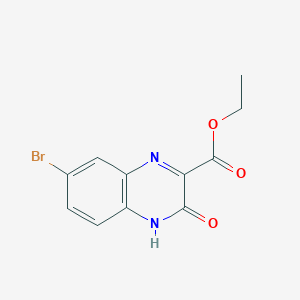

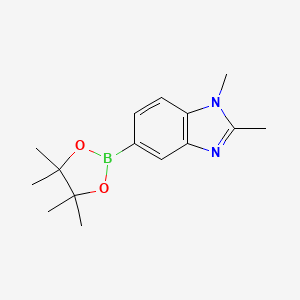

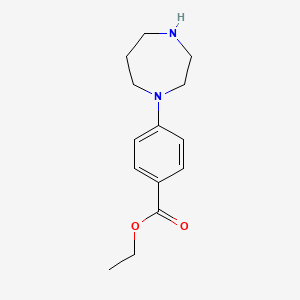

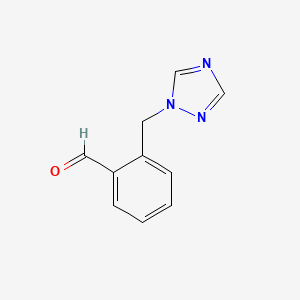

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N''-[2-(Trifluoromethyl)phenyl]guanidine](/img/structure/B1627544.png)

![Diindeno[4,3,2,1-cdef:1',2',3'-HI]chrysene](/img/structure/B1627560.png)